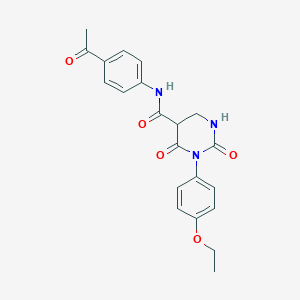
N-(4-acetylphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-acetylphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's synthesis, biological mechanisms, and pharmacological applications, drawing from diverse research findings.
Compound Overview
The compound belongs to a class of diazinane derivatives, characterized by a unique structural framework that includes an acetylphenyl group and an ethoxyphenyl moiety. The presence of the dioxo and carboxamide functionalities suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway generally includes:
- Formation of the diazinane core through cyclization reactions.
- Introduction of substituents such as the acetyl and ethoxy groups via nucleophilic substitution methods.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : Studies have shown that these compounds can inhibit critical pathways involved in cancer cell proliferation and survival. They may act by inducing apoptosis in cancer cells or by inhibiting angiogenesis.
- Case Study : A related compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Inhibition of Pathogens : Similar diazinane derivatives have been evaluated for their ability to inhibit bacterial growth. For example, compounds with similar structural features have shown efficacy against Chlamydia trachomatis by targeting its type 3 secretion system (T3SS), which is crucial for bacterial virulence .
Pharmacological Applications
The pharmacological potential of this compound extends beyond anticancer and antimicrobial properties:
- DPP-4 Inhibition : Some derivatives have been identified as selective inhibitors of dipeptidyl peptidase-IV (DPP-4), which is significant in the management of type 2 diabetes .
Data Table: Biological Activities
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-3-29-17-10-8-16(9-11-17)24-20(27)18(12-22-21(24)28)19(26)23-15-6-4-14(5-7-15)13(2)25/h4-11,18H,3,12H2,1-2H3,(H,22,28)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEELCLYCIQGRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














